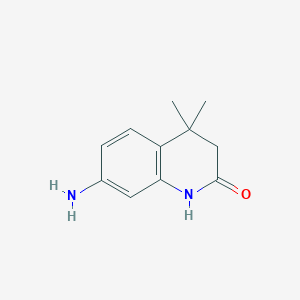

7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Vue d'ensemble

Description

Applications De Recherche Scientifique

Geometrical Structures and Antimicrobial Activity

Research on Schiff base supramolecular structures and their metal complexes, which are related to the quinoline derivatives, explores their geometrical structures, thermal stability, and antimicrobial activity. These complexes exhibit potential as building blocks for larger molecular assemblies and have been tested for antimicrobial activity against a variety of bacterial and fungal species. The ligand derived from similar quinoline structures acts as a monobasic tridentate donor, showing antimicrobial activities against specific strains of bacteria and fungi. Additionally, these complexes have been investigated for their corrosion inhibitory properties, indicating their application in material science and engineering (El-Sonbati et al., 2016).

Synthesis in Aqueous Medium

The synthesis of tetrahydroquinoline derivatives via a one-pot, four-component condensation in an aqueous medium underlines the operational simplicity and minimal environmental impact of this methodology. Such protocols contribute to green chemistry by reducing solvent use and simplifying the synthesis process, which can be beneficial in the large-scale production of pharmaceuticals and other chemicals (Siddekha et al., 2014).

Supramolecular Assemblies and Luminescence

The study of supramolecular assemblies of 7-amino-2,4-dimethylquinolinium salts and the impact of various anions on their luminescent properties highlights the significance of non-covalent interactions in stabilizing crystal packing and influencing luminescent behaviors. These findings have implications for the development of new luminescent materials, which could be used in sensors, displays, and other optoelectronic devices (Su et al., 2012).

Antioxidant and Anticancer Activities

Research into the synthesis of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives containing an ionone unit has revealed potent in vitro antioxidant activity. This suggests potential applications in developing new antioxidant agents that could mitigate oxidative stress-related diseases (Fındık et al., 2012). Additionally, derivatives of 7-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their anticancer activity, indicating the promise of these compounds as starting points for new cancer therapies (Kubica et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

7-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQQQURDBNJWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560798 | |

| Record name | 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125089-59-0 | |

| Record name | 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

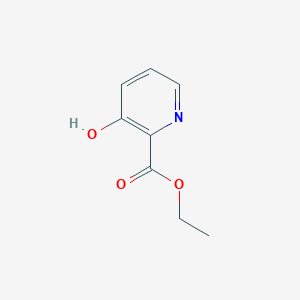

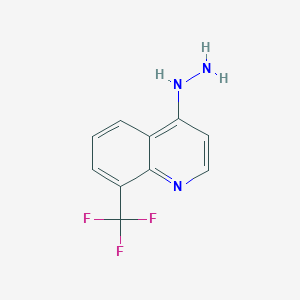

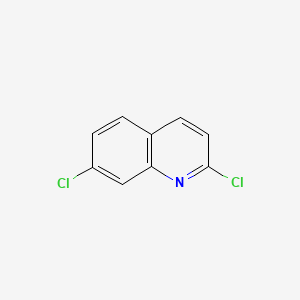

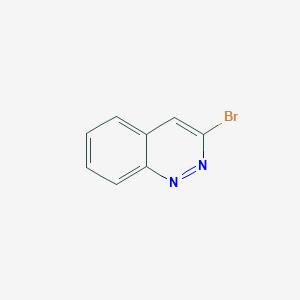

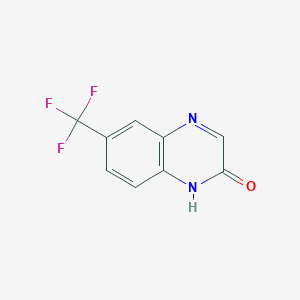

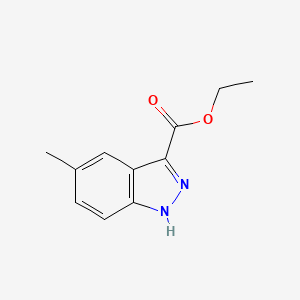

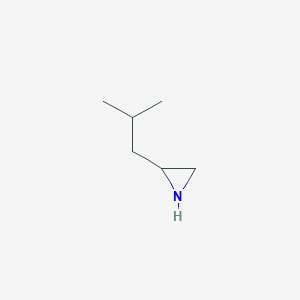

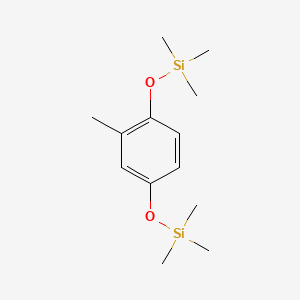

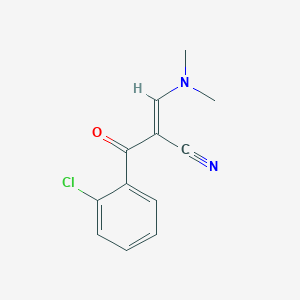

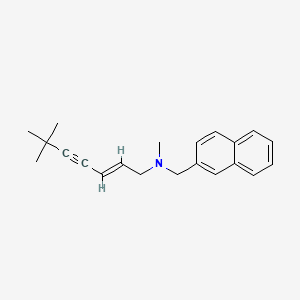

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)

![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)